molecular formula C5H10N4OS B2970323 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine CAS No. 79742-04-4

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2970323
CAS No.: 79742-04-4
M. Wt: 174.22
InChI Key: FKKHVKRFYDNFFJ-UHFFFAOYSA-N
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Description

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of propylsulfinyl chloride with 1H-1,2,4-triazol-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine.

    Reduction: 3-(Propylthio)-1H-1,2,4-triazol-5-amine.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form hydrogen bonds or electrostatic interactions with active sites, while the triazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine
  • 3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine
  • 3-(Butylsulfinyl)-1H-1,2,4-triazol-5-amine

Comparison

Compared to its analogs, 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine has a unique balance of hydrophobic and hydrophilic properties due to the propyl group. This makes it more versatile in various applications, as it can interact with both hydrophobic and hydrophilic environments. Additionally, the propyl group provides a moderate steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

5-propylsulfinyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4OS/c1-2-3-11(10)5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKHVKRFYDNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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